molecular formula C21H18N2O4 B11511439 4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B11511439
M. Wt: 362.4 g/mol
InChI Key: YDPGPSHUSXQXEG-WQRHYEAKSA-N
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Description

4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound featuring a benzofuran moiety linked to a pyrazole ring, which is further connected to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring is synthesized through cyclization reactions involving aldehydes or ketones.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Final Functionalization: The benzoic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated pyrazole compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzofuran and pyrazole moieties are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of multiple functional groups allows for interactions with various biological pathways, providing a basis for therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyrazole ring can inhibit enzymes by mimicking natural substrates. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to its methyl and ethyl ester derivatives, this compound has a free carboxylic acid group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more reactive and versatile for further chemical modifications and applications.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-[(4Z)-3-methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H18N2O4/c1-12-9-16-10-14(3-8-19(16)27-12)11-18-13(2)22-23(20(18)24)17-6-4-15(5-7-17)21(25)26/h3-8,10-12H,9H2,1-2H3,(H,25,26)/b18-11-

InChI Key

YDPGPSHUSXQXEG-WQRHYEAKSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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